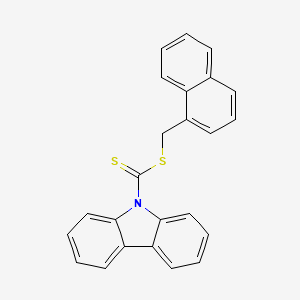
5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a bromine atom, a cyclopentyl group, and a tetrazole ring attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an amine precursor.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the bromine atom, converting them to amine or hydrogen, respectively.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Amines or dehalogenated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a G protein-coupled receptor (GPR35) agonist, which could be useful in treating pain, inflammation, and metabolic diseases.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Its unique structural properties may be leveraged in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves binding to specific molecular targets such as G protein-coupled receptors. The tetrazole ring mimics the carboxylic acid functional group, allowing it to interact with receptor sites and modulate their activity . This interaction can trigger downstream signaling pathways that result in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-cyclopentyl-2-furamide: Similar in structure but contains a furan ring instead of a tetrazole ring.
5-bromo-N-cyclopropyl-2-furamide: Contains a cyclopropyl group instead of a cyclopentyl group.
5-bromo-N-cyclohexyl-N-methyl-2-furamide: Contains a cyclohexyl group and an additional methyl group.
Uniqueness
5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylic acids and its resistance to metabolic degradation make it a valuable scaffold in drug design and development.
Propriétés
Formule moléculaire |
C13H14BrN5O |
|---|---|
Poids moléculaire |
336.19 g/mol |
Nom IUPAC |
5-bromo-N-cyclopentyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H14BrN5O/c14-9-5-6-12(19-8-15-17-18-19)11(7-9)13(20)16-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,20) |
Clé InChI |
AWTNCZAZZIJBMV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


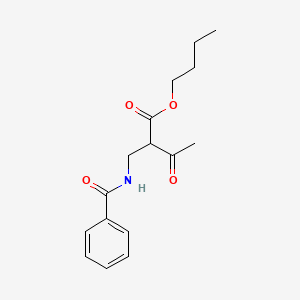
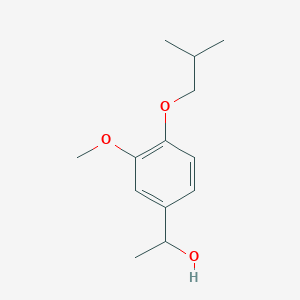
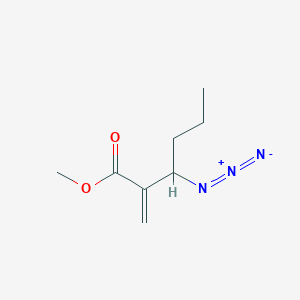
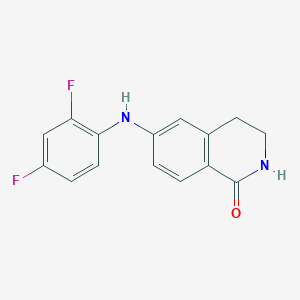
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
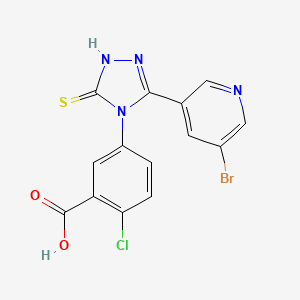
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
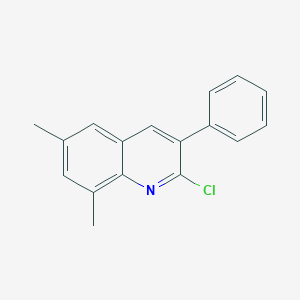
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
